molecular formula C8H16O3 B138012 (S)-(-)-Ethyl Leucate CAS No. 60856-85-1

(S)-(-)-Ethyl Leucate

Cat. No. B138012
CAS RN: 60856-85-1
M. Wt: 160.21 g/mol
InChI Key: QRHOWVDPHIXNEN-ZETCQYMHSA-N
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Description

The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the reactants, products, conditions, and mechanisms of these reactions.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and other chemical properties.


Scientific Research Applications

Enzyme Synthesis and Flavor Enhancement in Japanese Sake

(S)-(-)-Ethyl Leucate, also known as Ethyl 2-hydroxy-4-methylpentanoate, plays a significant role in the production of Japanese sake. Researchers Shimizu et al. (2016) discovered that the mold Aspergillus oryzae synthesizes leucate from leucine, which is then transformed into ethyl leucate by yeast Saccharomyces cerevisiae during sake fermentation. This process contributes to the fruity flavor of sake. They identified and expressed the gene responsible for this synthesis, leading to a modified strain of A. oryzae that produced significantly higher amounts of ethyl leucate, suggesting its potential in fermenting high-quality sake with an enhanced flavor profile (Shimizu et al., 2016).

Impact on Wine Aroma

In the context of wine, the enantiomers of ethyl leucate have been studied for their distribution and organoleptic impact. Lytra et al. (2012) analyzed various wines and found different distributions of ethyl leucate enantiomers, with white wines typically presenting only the R form, while red wines contained both forms. The study highlighted that these compounds contribute significantly to the fruity aromas in wine, indicating a synergistic effect on the perception of these aromas (Lytra et al., 2012).

Antibacterial and Antipyretic Properties

Although not directly involving (S)-(-)-Ethyl Leucate, related research on the ethyl acetate extract of Leucas aspera, a plant with various traditional medicinal uses, reveals insights into the potential antibacterial, analgesic, and antipyretic activities of compounds possibly related to ethyl leucate. Studies by Padmakumari et al. (2012) and Augustine et al. (2014) indicated significant antimicrobial and immunomodulatory effects, suggesting a broader scope of applications for similar ethyl acetate-derived compounds (Padmakumari et al., 2012); (Augustine et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes precautions that need to be taken while handling, storing, and disposing of the compound.


Future Directions

This could include potential applications of the compound, areas of research that could be pursued, and improvements that could be made in its synthesis, among other things.


Please consult a relevant expert or database for specific information on “(S)-(-)-Ethyl Leucate”.


properties

IUPAC Name

ethyl (2S)-2-hydroxy-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-4-11-8(10)7(9)5-6(2)3/h6-7,9H,4-5H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHOWVDPHIXNEN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40530957
Record name Ethyl (2S)-2-hydroxy-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-Ethyl Leucate

CAS RN

60856-85-1
Record name Ethyl 2-hydroxy-4-methylvalerate, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060856851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2S)-2-hydroxy-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 2-HYDROXY-4-METHYLVALERATE, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZU52L66UC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Tezuka, M Kudoh, Y Hatanaka, S Kadota… - Natural Product …, 1997 - Taylor & Francis
(4R)-Musclide-A2 and (2R,5R)- and (2S,5R)-musclide-B were synthesized from L-leucine and their enantiomers from D-leucine. Comparisons of spectral and [α] D data of synthetic and …
Number of citations: 6 www.tandfonline.com
M Amador, X Ariza, J Garcia, J Ortiz - Tetrahedron letters, 2002 - Elsevier
An expedient method for the stereoselective preparation of alk-2-yne-1,4-diols has been achieved, based on the addition of chiral alk-1-yn-3-ols (or their protected derivatives) to …
Number of citations: 47 www.sciencedirect.com

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